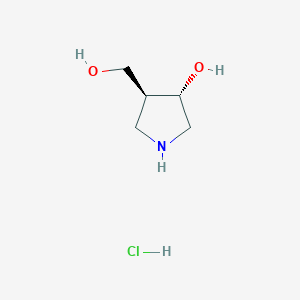

(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a hydroxymethyl group at the 4th position and a hydroxyl group at the 3rd position of the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride typically involves the hydroxylation of pyrrolidine derivatives. One common method is the catalytic hydrogenation of pyrrolidone derivatives followed by hydroxylation using appropriate reagents. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like methanol or ethanol.

Industrial Production Methods: Industrial production of this compound may involve the use of microbial fermentation processes. For instance, metabolic engineering strategies can be employed to enhance the biosynthetic pathways in microorganisms like Escherichia coli. This involves the overexpression of specific enzymes and optimization of fermentation conditions to achieve high yields of the desired product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

Reduction: The hydroxyl group can be reduced to form corresponding alkyl derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form various esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

- Oxidation products include aldehydes and carboxylic acids.

- Reduction products include alkyl derivatives.

- Substitution products include esters and ethers.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of chiral compounds and as an intermediate in organic synthesis.

Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. It serves as a substrate for various enzymatic reactions, helping to elucidate the function of specific enzymes.

Medicine: In the pharmaceutical industry, this compound is used in the development of drugs, particularly those targeting neurological conditions. Its unique structure allows it to interact with specific biological targets, making it a valuable component in drug design.

Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its reactivity and functional groups make it suitable for incorporation into various industrial processes.

Mecanismo De Acción

The mechanism of action of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

trans-4-Hydroxy-L-proline: Another hydroxylated pyrrolidine derivative, commonly found in collagen.

cis-4-Hydroxy-L-proline: A similar compound with a different stereochemistry.

trans-3-Hydroxy-L-proline: Differing in the position of the hydroxyl group.

Uniqueness: (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its analogs .

Actividad Biológica

Overview

(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position, which contribute to its reactivity and biological interactions. Its applications range from serving as a chiral building block in organic synthesis to functioning as an enzyme inhibitor in various biochemical pathways.

- Molecular Formula : C5H11NO2

- Molecular Weight : 115.15 g/mol

- Structure : The compound features a five-membered nitrogen-containing heterocycle typical of pyrrolidines.

Enzyme Inhibition

One of the primary biological activities of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol is its role as an inhibitor of specific enzymes, particularly purine nucleoside phosphorylase (PNP). PNP is crucial for nucleotide metabolism, and its inhibition can have therapeutic implications in treating diseases such as cancer and autoimmune disorders.

- Mechanism of Action : The compound binds to the active site of PNP, preventing the conversion of purine nucleosides into their corresponding bases. This inhibition can lead to reduced proliferation of certain cell types, making it a candidate for anticancer therapies .

Antidiabetic Potential

Research has indicated that (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol may also exhibit antidiabetic properties through its action as an alpha-glucosidase inhibitor. By inhibiting this enzyme, the compound can slow down carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels.

Case Study 1: Inhibition of Purine Nucleoside Phosphorylase

A study published in PNAS highlighted the synthesis and evaluation of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol as a PNP inhibitor. The compound was found to significantly inhibit PNP activity in vitro, demonstrating potential for therapeutic applications in conditions where purine metabolism is dysregulated .

Case Study 2: Antidiabetic Activity

In another study focusing on enzyme inhibitors for managing diabetes, (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol was evaluated alongside other compounds for its ability to inhibit alpha-glucosidase. Results showed that this compound effectively reduced enzyme activity, suggesting a beneficial role in controlling blood sugar levels post-meal .

Comparative Analysis with Similar Compounds

Propiedades

IUPAC Name |

(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQZDCFEDEAAX-UYXJWNHNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.